molecular formula C18H15ClN4O3 B11564081 (4E)-4-{[(2-chloro-5-nitrophenyl)amino]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(2-chloro-5-nitrophenyl)amino]methylidene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11564081
M. Wt: 370.8 g/mol
InChI Key: ZVTXOBRRYJXUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4E)-4-{[(2-CHLORO-5-NITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic molecule that belongs to the class of pyrazolone derivatives. This compound is characterized by its complex structure, which includes a chlorinated nitrophenyl group, a methylphenyl group, and a pyrazolone core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{[(2-CHLORO-5-NITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves a multi-step process:

    Formation of the Pyrazolone Core: The initial step involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazolone ring.

    Introduction of the Chlorinated Nitrophenyl Group: The chlorinated nitrophenyl group is introduced through a nucleophilic aromatic substitution reaction, where the nitro group is activated for substitution by the presence of the chlorine atom.

    Formation of the Methylidene Bridge: The final step involves the formation of the methylidene bridge by reacting the intermediate with formaldehyde or a similar aldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide, or other strong bases.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme activities or binding affinities.

Medicine

The compound is of interest in medicinal chemistry for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which (4E)-4-{[(2-CHLORO-5-NITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may act by inhibiting enzyme activity, modulating receptor function, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(4E)-4-{[(2-BROMO-5-NITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
  • **(4E)-4-{[(2-CHLORO-5-METHOXYPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Uniqueness

The uniqueness of (4E)-4-{[(2-CHLORO-5-NITROPHENYL)AMINO]METHYLIDENE}-3-METHYL-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and a chlorinated phenyl group allows for diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C18H15ClN4O3

Molecular Weight

370.8 g/mol

IUPAC Name

4-[(2-chloro-5-nitrophenyl)iminomethyl]-5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C18H15ClN4O3/c1-11-3-5-13(6-4-11)22-18(24)15(12(2)21-22)10-20-17-9-14(23(25)26)7-8-16(17)19/h3-10,21H,1-2H3

InChI Key

ZVTXOBRRYJXUHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.